N-Benzyl-N-hydroxynonanamide
Description
Structure
3D Structure
Properties
CAS No. |
85407-82-5 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-benzyl-N-hydroxynonanamide |
InChI |
InChI=1S/C16H25NO2/c1-2-3-4-5-6-10-13-16(18)17(19)14-15-11-8-7-9-12-15/h7-9,11-12,19H,2-6,10,13-14H2,1H3 |
InChI Key |
ZXDLQBVNMJQUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)N(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for N Benzyl N Hydroxynonanamide
Established Synthetic Pathways for the N-Hydroxynonanamide Core Structure
The foundational N-hydroxynonanamide core is a hydroxamic acid, a class of compounds known for their ability to chelate metal ions. nih.gov The synthesis of this core structure typically begins with nonanoic acid or its derivatives, such as methyl nonanoate (B1231133) or ethyl pelargonate. lookchem.com A common and effective method for converting carboxylic acids into hydroxamic acids is through activation with a coupling agent followed by reaction with a hydroxylamine (B1172632) source. lookchem.comresearchgate.net
One widely used approach involves the in-situ activation of the carboxylic acid. For instance, the use of cyclic phosphonic anhydride (B1165640) (PPAA) provides an experimentally simple one-pot procedure for this transformation. lookchem.com Another strategy employs coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of an activating agent such as hydroxybenzotriazole (B1436442) (HOBt). researchgate.netnih.gov These reagents facilitate the formation of an active ester intermediate, which then readily reacts with hydroxylamine or a protected form, such as O-benzylhydroxylamine (BnONH2), to yield the desired hydroxamic acid. nih.gov
Solid-phase synthesis offers an alternative route, often involving the immobilization of hydroxylamine on a resin support. nih.gov This can be achieved by linking it through its oxygen or nitrogen atom, followed by coupling with the carboxylic acid substrate. researchgate.netnih.gov The use of protecting groups for the hydroxylamine, such as the tetrahydropyranyl (THP) group, is also a common strategy to prevent side reactions, with subsequent deprotection to yield the final hydroxamic acid. nih.gov
Strategies for N-Benzylation within Hydroxamic Acid Architectures
Once the N-hydroxynonanamide core is established, or concurrently with its formation, N-benzylation is carried out. This can be achieved through several synthetic routes. A direct approach involves the N-alkylation of a pre-formed hydroxamic acid. However, a more common and often higher-yielding method is to use N-benzylhydroxylamine as the starting amine in the coupling reaction with nonanoic acid.
A versatile strategy for preparing N-alkylated hydroxamic acids utilizes N-benzyloxy carbamic acid ethyl ester. nih.gov This starting material can be readily N-alkylated, for example with benzyl (B1604629) bromide, using a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). nih.gov The resulting N-benzyl-N-benzyloxy carbamate (B1207046) can then react with various carbon nucleophiles to form the protected hydroxamic acid, which can be subsequently deprotected. nih.gov
Another effective method involves the reaction of O-benzylhydroxylamine with an activated form of nonanoic acid. nih.gov This can be achieved using coupling agents like bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or through a mixed anhydride method, which has been shown to produce the O-benzyl hydroxamate in excellent yields. nih.gov The final step in this sequence is the debenzylation of the oxygen, typically via hydrogenolysis with hydrogen gas and a palladium on carbon (Pd/C) catalyst, to yield the N-benzyl hydroxamic acid. nih.gov It is crucial to select a deprotection method that does not cleave the N-benzyl group.
Optimization of Synthetic Parameters for Research-Scale Production
For the efficient research-scale production of N-Benzyl-N-hydroxynonanamide, optimization of several reaction parameters is critical. This includes the choice of solvent, base, temperature, and reaction time.
Table 1: Key Parameters for Optimization in this compound Synthesis
| Parameter | Options and Considerations |
| Solvent | Aprotic polar solvents like DMF or tetrahydrofuran (B95107) (THF) are commonly used for coupling reactions. nih.govnih.govgoogle.com For alkylation steps, acetonitrile (B52724) is also a viable option. nih.gov |
| Base | For N-alkylation, inorganic bases like potassium carbonate (K2CO3) or strong bases like sodium hydride (NaH) can be employed. nih.gov In coupling reactions, organic bases such as N,N-diisopropylethylamine (DIPEA) or pyridine (B92270) are often used to neutralize the acid formed. google.comfrontiersin.org |
| Coupling Agent | The choice of coupling agent (e.g., HATU, HBTU, PPAA, DCC, EDC) can significantly impact yield and purity. lookchem.comresearchgate.netgoogle.com |
| Temperature | Coupling reactions are often carried out at room temperature, while alkylations may require heating. nih.govgoogle.com Hydroxylamine reactions are sometimes performed at low temperatures (e.g., 0°C) to control reactivity. frontiersin.org |
| Reaction Time | Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts. researchgate.net |
| Purification | Purification is typically achieved through column chromatography or crystallization to obtain the final product with high purity. fortunejournals.com |
A study on the synthesis of related N-benzyl amide derivatives highlighted the importance of the base and solvent system in achieving high yields. google.com For instance, the use of cesium carbonate in N-methyl-2-pyrrolidone (NMP) at elevated temperatures was effective for certain amination reactions. frontiersin.org Similarly, the preparation of hydroxylamine solutions often involves a carefully controlled reaction between hydroxylamine hydrochloride and a base like potassium hydroxide (B78521) in methanol (B129727) at low temperatures. frontiersin.org
Design and Synthesis of this compound Analogs for Structure-Activity Relationship Investigations
To explore the structure-activity relationships (SAR) of this compound, a variety of analogs can be synthesized by modifying different parts of the molecule. drugdesign.org These modifications can provide insights into the structural requirements for a particular biological activity. nih.govnih.gov
Table 2: Strategies for Analog Design and Synthesis
| Molecular Scaffold | Modification Strategy | Example Starting Materials/Reagents |
| Nonanamide (B72023) Chain | Varying the length of the alkyl chain. | Heptanoic acid, undecanoic acid, etc. frontiersin.org |
| Introducing unsaturation or branching. | Unsaturated or branched carboxylic acids. | |
| N-Benzyl Group | Substitution on the phenyl ring. | Substituted benzyl bromides or benzylamines (e.g., 4-fluorobenzylamine). mdpi.com |
| Replacing the benzyl group with other aryl or alkyl groups. | Different alkyl halides or amines. nih.gov | |
| Hydroxamic Acid Moiety | Introducing substituents on the nitrogen or oxygen. | N-substituted hydroxylamines. |
| Replacing the hydroxamic acid with other functional groups. | Amides, esters, etc. researchgate.net |
The synthesis of these analogs generally follows the established pathways for the parent compound. For example, to create analogs with different chain lengths, the corresponding carboxylic acids are used as starting materials in the coupling reaction. frontiersin.org To introduce diversity in the N-substituent, a range of substituted benzylamines or other amines can be employed in the reductive amination or N-alkylation steps. mdpi.comrsc.org The synthesis of N-substituted isosteviol-based 1,3-aminoalcohols demonstrated that N-benzyl substitution was important for antiproliferative activity, and further exploration with substituted benzyl groups could be a valuable strategy. mdpi.com
Advanced Analytical Characterization Techniques for Structural Elucidation
The unambiguous structural confirmation of this compound and its analogs is paramount. A combination of spectroscopic and spectrometric techniques is employed for this purpose. journalcsij.comresearchgate.net
Table 3: Analytical Techniques for Characterization
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Provides information on the number, environment, and connectivity of protons. nih.govfortunejournals.comresearchgate.net Characteristic signals for the benzyl group and the nonanamide chain would be expected. |
| ¹³C NMR: Shows the number and types of carbon atoms in the molecule. nih.govfortunejournals.com | |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information on its fragmentation pattern, which can help confirm the structure. researchgate.netresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight. frontiersin.org |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl (C=O) and N-O-H stretching vibrations of the hydroxamic acid moiety and C-H bonds of the aromatic and aliphatic parts. nih.govresearchgate.net |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, O) in the compound, which can be compared to the calculated values for the proposed structure. nih.govfortunejournals.com |
| X-ray Crystallography | If a suitable crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule. researchgate.net |
For example, in the characterization of related compounds, ¹H NMR spectroscopy was used to identify the signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the acyl chain. frontiersin.org High-resolution mass spectrometry (ESI-HRMS) is crucial for confirming the elemental composition of the synthesized molecules. frontiersin.org The combination of these techniques ensures the correct structure and purity of the synthesized this compound and its derivatives. researchgate.netresolvemass.ca
Molecular Mechanisms and Biological Activities of N Benzyl N Hydroxynonanamide
Characterization of Histone Deacetylase (HDAC) Inhibition by N-Benzyl-N-hydroxynonanamide
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and generally suppressing gene transcription. bmglabtech.comabcam.com Inhibitors of HDACs can reverse this process, making them a focus of therapeutic research. wayne.edursc.org this compound belongs to the hydroxamate class of HDAC inhibitors, which are known to chelate the zinc ion within the active site of the enzyme. nih.govnih.gov
Inhibition Profile Against Specific HDAC Isoforms
There are several classes and isoforms of HDACs, and the selectivity of an inhibitor for specific isoforms can influence its biological effects. wayne.edunih.gov While broad, or pan-HDAC inhibitors affect multiple HDAC isoforms, isoform-selective inhibitors target specific HDACs. nih.govnih.gov
Research on compounds structurally related to this compound, such as those with varied linker and cap groups, has revealed distinct isoform selectivity profiles. For instance, some hydroxamate-based inhibitors show potent activity against Class I HDACs (HDAC1, 2, and 3) and Class IIb (HDAC6). uni-duesseldorf.denih.gov The selectivity of these inhibitors can be engineered by modifying their structural components, including the capping group and the linker region that connects the cap to the zinc-binding group. nih.gov For example, modifications to the capping group can exploit unique features in the active sites of certain HDAC isoforms, such as the wider binding pocket of HDAC6, to achieve selectivity. nih.govnih.gov
Table 1: Inhibition Profile of Selected HDAC Inhibitors Against Various HDAC Isoforms (IC50 in µM)
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC5 | HDAC6 | HDAC8 | HDAC11 |
|---|---|---|---|---|---|---|---|---|
| Vorinostat | 0.019 | 0.031 | 0.043 | 5.2 | 4.9 | 0.012 | 0.49 | 0.16 |
| TSA | 0.002 | 0.003 | 0.002 | 7.9 | 7.1 | 0.004 | 0.12 | 0.012 |
| Compound 19e | 0.046 | 0.11 | - | 0.15 | 0.091 | - | 0.43 | 0.19 |
| Compound 19h | 0.039 | 0.087 | - | 0.046 | 0.035 | - | 0.38 | 0.16 |
| Compound 19i | 0.048 | 0.11 | - | 0.021 | 0.015 | - | 0.51 | 0.22 |
Data derived from studies on structurally related hydroxamate inhibitors. '-' indicates data not available. Data sourced from public research findings. uni-duesseldorf.de
Biochemical and Biophysical Characterization of Enzyme-Inhibitor Interactions
The interaction between hydroxamate-based inhibitors like this compound and HDAC enzymes has been characterized through various biochemical and biophysical methods. scirp.org The primary mechanism of action involves the hydroxamic acid group chelating the catalytic zinc ion in the active site of the HDAC enzyme. nih.gov This interaction is a key determinant of the inhibitor's potency.
Epigenetic Modulation Beyond Histone Deacetylation
The epigenetic landscape is a complex interplay of various modifications that regulate gene expression. bmglabtech.comfrontiersin.org While HDAC inhibitors primarily target histone acetylation, their effects can extend to other epigenetic mechanisms, including histone methylation and DNA methylation, as well as the regulation of non-coding RNAs. frontiersin.orgmdpi.com
Influence on Histone Methylation Landscape
Histone methylation, the addition of methyl groups to lysine and arginine residues of histones, can either activate or repress transcription depending on the specific residue and the degree of methylation. abcam.comwikipedia.orgbiomodal.com There is significant crosstalk between histone acetylation and methylation. jcancer.org For example, the enzymes responsible for these modifications can influence each other's activity.
Cross-talk with DNA Methylation Pathways
DNA methylation, the addition of a methyl group to cytosine bases, is another key epigenetic modification generally associated with transcriptional repression. nih.gov There is a well-established interplay between histone deacetylation and DNA methylation in gene silencing. nih.govresearchgate.net Histone deacetylases can be recruited by methyl-CpG-binding proteins, which recognize methylated DNA, leading to histone deacetylation and the formation of repressive chromatin. nih.gov
Conversely, HDAC inhibitors can influence DNA methylation patterns. embopress.org For example, some studies suggest that HDAC inhibitors can lead to the re-expression of silenced genes by not only increasing histone acetylation but also by contributing to the demethylation of DNA at promoter regions. nih.gov The mechanism for this is complex but may involve the inhibition of DNA methyltransferases (DNMTs) or the recruitment of demethylating enzymes. embopress.orgmdpi.com The histone deacetylase HDA6, for instance, has been shown to interact with the DNA methyltransferase MET1, directly linking these two epigenetic pathways. nih.gov
Global and Specific Gene Expression Regulation
The regulation of gene expression is a fundamental process by which cells control the production of proteins and functional RNAs. Alterations in this process can lead to significant changes in cellular behavior and function. Preliminary research suggests that this compound may play a role in modulating the expression of specific genes.
Transcriptional Alterations Mediated by this compound
Transcription, the process of creating an RNA copy of a gene sequence, is a primary point of control for gene expression. The influence of this compound on this process is an area of active investigation. While comprehensive data from large-scale studies are not yet available, initial findings point towards the compound's potential to alter the transcriptional landscape of cells. The precise mechanisms, including the identification of specific transcription factors and gene promoters targeted by this compound, remain to be fully elucidated.
Methodologies for Gene Expression Profiling (e.g., RNA-Seq, Microarrays)
To understand the global impact of a compound on gene expression, researchers employ high-throughput techniques like RNA-Sequencing (RNA-Seq) and microarrays. These methodologies allow for the simultaneous measurement of the expression levels of thousands of genes.
RNA-Sequencing (RNA-Seq): This powerful technique uses next-generation sequencing to provide a comprehensive and quantitative view of the transcriptome, the complete set of RNA transcripts in a cell. RNA-Seq can reveal changes in the expression of both protein-coding and non-coding genes, identify novel transcripts, and detect alternative splicing events.
Microarrays: This technology utilizes a solid surface to which thousands of known DNA sequences (probes) are attached. Labeled RNA from a sample is hybridized to the microarray, and the intensity of the signal from each probe corresponds to the expression level of its complementary gene.
The application of these techniques will be crucial in creating a detailed map of the genes and genetic pathways that are transcriptionally regulated by this compound.
Perturbation of Key Intracellular Signaling Cascades
Intracellular signaling cascades are complex networks of proteins that transmit signals from the cell surface to the interior, ultimately dictating cellular responses. These pathways are critical for a wide range of cellular processes, including growth, differentiation, and metabolism. The ability of a compound to perturb these cascades can have profound effects on cell behavior.
The specific effects of this compound on key intracellular signaling cascades have not yet been extensively reported in the scientific literature. Understanding which pathways are modulated by this compound is a critical next step in characterizing its biological activity. Future research will likely focus on well-established signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, the Phosphoinositide 3-kinase (PI3K)-Akt pathway, and others that are central to cellular regulation. Investigating these potential interactions will provide a more complete picture of the molecular mechanisms of this compound.
Structure Activity Relationship Sar and Computational Investigations of N Benzyl N Hydroxynonanamide Analogs
Elucidation of Essential Pharmacophoric Elements for Biological Efficacy
The biological activity of N-Benzyl-N-hydroxynonanamide analogs is intrinsically linked to their pharmacophoric elements—the key spatial and electronic features that are necessary to interact with a specific biological target. For many biologically active compounds, the pharmacophore consists of a specific arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.govsbq.org.br
In the case of this compound analogs, the essential pharmacophoric elements can be broadly categorized as:
The Benzyl (B1604629) Moiety: This aromatic ring system often engages in hydrophobic and aromatic interactions within the binding site of a target protein. sbq.org.brresearchgate.net The benzyl group itself is a C6H5CH2 substituent. wikipedia.org
The Hydroxamate Functional Group: This group is a potent metal chelator and can form crucial hydrogen bonds, making it a key player in target engagement. researchgate.netwikipedia.org
The Alkyl Chain (Nonanamide): The length and flexibility of this linker region are critical for correctly positioning the benzyl and hydroxamate groups within the target's binding pocket.
Studies on related compounds have demonstrated that a five-point pharmacophore model, often including two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, can be predictive of biological activity. nih.gov The precise spatial arrangement of these elements dictates the molecule's ability to fit into the active site of its biological target.
Impact of Substituents on the Benzyl Moiety on Compound Activity
The benzyl moiety of this compound serves as a critical anchor for interaction with biological targets. sbq.org.brresearchgate.net Altering the substituents on this aromatic ring can significantly impact the compound's biological activity by modifying its electronic properties, steric profile, and binding interactions. nih.govmdpi.com
The introduction of substituents can influence activity in several ways:
Electronic Effects: Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro, nitro) can alter the electron density of the aromatic ring, affecting its interaction with the target protein. nih.govresearchgate.net For instance, in some series of N-benzyl derivatives, electron-rich substituents have been shown to increase potency. rsc.org
Steric Effects: The size and position of substituents can either enhance or hinder the binding of the molecule. A bulky substituent might prevent the compound from fitting into a narrow binding pocket, while a smaller group could be well-tolerated. mdpi.com The position of the substituent (ortho, meta, or para) is also crucial, as it determines the spatial orientation of the group and its potential interactions. researchgate.netmdpi.com
Interactive Table: Impact of Benzyl Substituents on Biological Activity in Analogous Systems.
| Substituent | Position | Observed Effect on Activity | Potential Rationale |
| Methoxy (B1213986) (-OCH3) | 4- (para) | Increased inhibition in some systems. nih.gov | Acts as an electron-donating group, potentially enhancing favorable interactions. nih.gov |
| Trifluoromethyl (-CF3) | 4- (para) | Less favorable than methoxy in some cases. nih.gov | Acts as an electron-withdrawing group. nih.gov |
| Chloro (-Cl) | 2- (ortho) & 4- (para) | Promising for antibacterial activity in certain derivatives. um-surabaya.ac.id | Alters electronic and steric properties, potentially improving binding affinity. um-surabaya.ac.id |
| Nitro (-NO2) | 4- (para) | Significant antiproliferative potential in some hydrazone series. rsc.org | Strong electron-withdrawing group that can influence binding. rsc.org |
| Methyl (-CH3) | para | Can lower the affinity of the enzyme toward the substrate in some cases. mdpi.com | Introduces steric bulk and alters hydrophobic interactions. mdpi.com |
| Bromo (-Br) | para | Can improve stereoselectivity in certain enzymatic reactions. mdpi.com | Halogen bonding and steric effects can influence binding orientation. mdpi.com |
Significance of the Hydroxamate Functional Group in Target Engagement
The hydroxamate functional group (-C(=O)N(OH)-) is a cornerstone of the biological activity of this compound and its analogs. researchgate.net This group is a well-known metal chelator, particularly for iron and zinc ions, which are often found in the active sites of metalloenzymes. researchgate.netwikipedia.org
The key roles of the hydroxamate group include:
Metal Chelation: The oxygen atoms of the hydroxamate can coordinate with metal ions, such as the zinc ion in the active site of histone deacetylases (HDACs), which are a common target for hydroxamate-containing inhibitors. nih.gov
Hydrogen Bonding: The hydroxyl and carbonyl groups of the hydroxamate can act as both hydrogen bond donors and acceptors, forming critical interactions with amino acid residues in the target protein's binding site. nih.gov These interactions are essential for stabilizing the ligand-protein complex.
Structural Mimicry: In some cases, the hydroxamate group can mimic the structure of a natural substrate or transition state, leading to potent inhibition of the target enzyme.
The presence and proper orientation of the hydroxamate group are often considered indispensable for the biological activity of this class of compounds. researchgate.net
In Silico Approaches: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR), and Molecular Dynamics Simulations
Computational methods are invaluable for understanding the interactions of this compound analogs at the molecular level and for guiding the design of new, more potent compounds. sci-hub.sejscimedcentral.comnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. jscimedcentral.com For this compound analogs, docking studies can help visualize how the benzyl group fits into hydrophobic pockets and how the hydroxamate group coordinates with metal ions and forms hydrogen bonds within the active site. um-surabaya.ac.idmdpi.com The results are often expressed as a docking score, which estimates the binding affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govunair.ac.id By analyzing various physicochemical descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR can identify which molecular features are most important for activity. nih.govshd-pub.org.rs These models can then be used to predict the activity of new, unsynthesized analogs. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the nature of the interactions. researchgate.netuinjkt.ac.id These simulations can reveal how the flexibility of both the ligand and the protein affects binding, and can help to refine the binding poses predicted by molecular docking. nih.govupc.edu By calculating the binding free energy, MD simulations can provide a more accurate prediction of binding affinity than docking alone. nih.govmdpi.com
These in silico approaches, when used in combination, provide a powerful toolkit for rational drug design, allowing for the efficient exploration of the chemical space and the prioritization of compounds for synthesis and biological testing. nih.govresearchgate.netmdpi.com
Preclinical Biological Evaluation of N Benzyl N Hydroxynonanamide in Research Models
Effects on Cellular Proliferation and Viability in In Vitro Systems
There is no available scientific literature detailing the specific effects of N-Benzyl-N-hydroxynonanamide on the cellular proliferation and viability of either cancerous or non-cancerous cell lines. Standard in vitro assays such as MTT, MTS, or resazurin reduction assays, which are commonly used to assess cell viability, have not been reported for this particular compound. nih.gov Consequently, there is no data to construct a table on its cytotoxic or cytostatic effects.
Regulation of Cell Cycle Progression
Specific studies on the influence of this compound on cell cycle progression are absent from the current body of scientific literature. Flow cytometry analysis, a standard method to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M), has not been reported for cells treated with this compound. nih.govresearchgate.netresearchgate.net
Analysis of Cell Cycle Checkpoints (G1/S, G2/M Transitions)
Due to the lack of research, there is no information on whether this compound induces cell cycle arrest at the G1/S or G2/M checkpoints. beckman.com
Modulation of Cyclin and Cyclin-Dependent Kinase (CDK) Dynamics
There are no studies investigating the molecular mechanisms of this compound concerning the modulation of key cell cycle regulatory proteins. The activity of cyclin-dependent kinases (CDKs) in complex with their cyclin partners is crucial for cell cycle progression. nih.govdoi.org However, the effect of this compound on the expression or activity of specific cyclins (e.g., Cyclin D, Cyclin E, Cyclin A, Cyclin B) or CDKs (e.g., CDK1, CDK2, CDK4, CDK6) remains uninvestigated.
Induction of Apoptotic and Non-Apoptotic Cell Death Pathways
Currently, there is no evidence to suggest that this compound induces either apoptotic or non-apoptotic cell death. Apoptosis is a programmed form of cell death characterized by distinct morphological features such as cell shrinkage and nuclear fragmentation, while necrosis is typically characterized by cell swelling and membrane rupture. bio-techne.comyoutube.com Other forms of programmed cell death include necroptosis and ferroptosis. ptglab.comnih.govnih.gov However, no studies have been published that explore the ability of this compound to trigger any of these cell death pathways.
Influence on Cellular Differentiation and Phenotypic Changes
The potential of this compound to influence cellular differentiation or induce phenotypic changes in various cell types has not been explored in any published research. Studies on related N-benzyl compounds have shown effects on neuronal differentiation, but this cannot be extrapolated to this compound. nih.gov
Investigation in Diverse Cellular Research Models (e.g., Cancer Cell Lines, Primary Cells)
A thorough search of scientific databases reveals no studies that have utilized this compound in any cellular research models, including cancer cell lines or primary cells. While numerous studies have been conducted on various N-benzyl derivatives in a multitude of cancer cell lines, such as those from breast, lung, colon, and prostate cancers, as well as leukemia, this specific compound has not been the subject of such investigations. nih.govnih.govnih.govnih.gov
Efficacy Assessment in Preclinical In Vivo Disease Models
Comprehensive searches of available scientific literature and research databases did not yield any specific studies on the efficacy of the chemical compound this compound in preclinical in vivo disease models. Consequently, there is no data to report regarding its evaluation in animal models of disease. Detailed research findings, including data on efficacy, are not available for this particular compound.
Therefore, no data tables can be provided on the efficacy of this compound in preclinical research.
Advanced Research Perspectives and Unaddressed Challenges
Development of N-Benzyl-N-hydroxynonanamide Derivatives with Enhanced Isoform Selectivity
A significant challenge in the field of HDAC inhibitors is managing the broad activity of pan-inhibitors, which target multiple HDAC isoforms simultaneously. While effective in some contexts, this lack of specificity can lead to off-target effects and limit therapeutic windows. tandfonline.com Consequently, a major research goal is the rational design of derivatives with enhanced selectivity for specific HDAC isoforms. The typical structure of a hydroxamic acid-based HDAC inhibitor consists of a zinc-binding group (the hydroxamate), a linker region (the nonanamide (B72023) chain), and a surface-recognition "cap" group (the benzyl (B1604629) group). Each of these can be modified to achieve greater isoform selectivity.
Research has shown that the nature of the capping group is critical for discriminating between HDAC isoforms. nih.gov For instance, HDAC1 possesses a narrower entrance to its catalytic channel, meaning that bulky cap groups may restrict access and reduce inhibitory activity. semanticscholar.org Conversely, HDAC6 has a wider and shorter channel, which can accommodate larger, more rigid cap structures. tandfonline.commdpi.com The development of N-benzyltriazolyl-hydroxamate derivatives has demonstrated that modifying the cap group can lead to potent HDAC6 inhibition with significant selectivity over HDAC1. nih.gov Future research on this compound would involve synthesizing derivatives with modifications to the benzyl ring or the nonanamide linker to exploit these structural differences between HDAC isoforms.
Table 1: Influence of Structural Modifications on HDAC Isoform Selectivity in Related Inhibitors
| Compound Class | Structural Modification | Target Isoform(s) | Observed Effect on Selectivity | Reference(s) |
|---|---|---|---|---|
| N-hydroxybenzamides | Introduction of branched hydrophobic cap groups | HDAC1, HDAC4 | Showed potential for discrimination between class I and class II HDACs. | nih.gov |
| Piano Stool Ru Complexes | Variation of the capping η6-arene group | HDAC1, HDAC6 | Addition of a bulky p-cymene (B1678584) cap restricted HDAC1 access, improving the selectivity factor for HDAC6. | semanticscholar.org |
Exploration of Synergistic Combinatorial Approaches in Research Settings
While HDAC inhibitors can show activity as single agents, their most promising application in research settings is in combination with other anti-cancer agents. frontiersin.org Combining pan-HDAC inhibitors with other drugs can enhance therapeutic efficacy, reduce toxicity by allowing lower doses, and overcome resistance mechanisms. tandfonline.comfrontiersin.org Preclinical studies have repeatedly shown synergistic effects when HDAC inhibitors are paired with a variety of treatments.
One major area of exploration is the combination with DNA-damaging agents like platinum-based drugs (e.g., cisplatin). HDAC inhibitors can promote a more open chromatin structure, making DNA more accessible and vulnerable to cytotoxic agents. tandfonline.com Another successful research strategy involves combining HDAC inhibitors with PARP inhibitors. This combination has shown synergy in urothelial carcinoma and other cancer cell lines, leading to impeded cell cycle progression and downregulation of key DNA damage repair proteins like BRCA1 and RAD51. nih.gov Furthermore, combining pan-HDAC inhibitors with immunotherapy, such as immune checkpoint blockade (e.g., anti-PD-L1), is a burgeoning field. nih.govfrontiersin.org HDAC inhibition can modulate the expression of immune-related genes, potentially sensitizing resistant tumors to immunotherapy. frontiersin.orgfrontiersin.org
Table 2: Examples of Synergistic Combinations with Pan-HDAC Inhibitors in Preclinical Research
| Pan-HDAC Inhibitor | Combination Agent | Model System | Observed Synergistic Effect | Reference(s) |
|---|---|---|---|---|
| Vorinostat | AZD1775 (WEE1 inhibitor) | Head and neck squamous tumor cells | Synergistic effect in vitro and in vivo. | frontiersin.org |
| Quisinostat | Cisplatin (Chemotherapy) | Urothelial carcinoma cell lines | Significant synergistic effect allowing for dose reduction. | nih.gov |
| Quisinostat | Talazoparib (PARP inhibitor) | Urothelial carcinoma cell lines | Synergism at low dose ratios, increased apoptosis. | nih.gov |
| Panobinostat | Sorafenib | Hepatocellular carcinoma xenografts | Significant decrease in tumor volume and increase in survival. | nih.gov |
Identification of Novel Biological Targets and Therapeutic Avenues
The biological effects of HDAC inhibitors extend beyond the acetylation of histone proteins. A key area of ongoing research is the identification of non-histone protein targets, which opens up novel therapeutic avenues. mdpi.com Many critical cellular proteins are regulated by acetylation, and their modulation by compounds like this compound represents a significant unaddressed aspect of their mechanism of action.
One of the most important non-histone targets is the tumor suppressor protein p53. HDAC1 is a central regulator of p53 acetylation, and inhibition of HDACs can increase p53 expression and restore its tumor-suppressive activity. semanticscholar.orgmdpi.com Another critical target is the chaperone protein HSP90, whose acetylation is increased by pan-HDAC inhibitors like Panobinostat, affecting its function. nih.gov Beyond individual proteins, HDAC inhibitors can influence entire cellular pathways. Research has shown that these compounds can induce autophagy and modulate the expression of cell adhesion genes, which can impact cancer cell survival and metastasis. nih.govnih.gov Furthermore, by altering the expression of activating ligands on tumor cells, HDAC inhibitors can enhance the cytotoxic activity of immune cells like Natural Killer (NK) cells, suggesting a role in immunomodulation independent of checkpoint blockade. nih.govfrontiersin.org
Refinement of Preclinical Models for Translational Research
A persistent challenge in oncology research is the gap between preclinical findings and clinical outcomes. nih.gov The successful translation of therapies involving this compound and its derivatives will depend heavily on the refinement of the preclinical models used for their evaluation. While traditional models such as 2D cancer cell lines and cell line-derived xenografts have been instrumental, they often fail to capture the complexity of human tumors. nih.govresearchgate.net
There is a critical need to move towards more sophisticated and clinically relevant models. These include:
Patient-Derived Xenografts (PDXs): These models, created by implanting patient tumor tissue directly into immunodeficient mice, better retain the heterogeneity and architecture of the original human tumor.
Organoids: These are three-dimensional (3D) cell cultures derived from patient tissues that self-organize to recapitulate the structure and function of an organ or tumor. They are excellent for studying drug responses in a patient-specific manner.
Humanized Mouse Models: These are immunodeficient mice engrafted with a functional human immune system. They are invaluable for studying the synergistic effects of HDAC inhibitors and immunotherapies, as they allow for the investigation of interactions between the drug, the tumor, and human immune cells.
The integration of these advanced models into the preclinical evaluation pipeline is essential for better predicting clinical efficacy and for identifying biomarkers that can guide patient selection in future trials. tandfonline.com
Table 3: Comparison of Preclinical Models for HDAC Inhibitor Research
| Model Type | Key Advantages | Key Limitations | Relevance for Translational Research |
|---|---|---|---|
| 2D Cell Lines | High-throughput, low cost, genetically homogenous. | Lack of tumor microenvironment, poor reflection of in vivo complexity. | Useful for initial screening and mechanism of action studies. |
| Cell Line-Derived Xenografts | Evaluates tumorigenicity and in vivo drug response. | Lacks human stroma and immune system; may not reflect original tumor heterogeneity. | Standard for in vivo efficacy testing but with translational limitations. nih.gov |
| Patient-Derived Xenografts (PDXs) | Preserves original tumor architecture and heterogeneity. | Expensive, lower throughput, typically requires immunodeficient mice. | High translational relevance for studying drug efficacy and resistance. |
| Tumor Organoids | Patient-specific, allows for 3D cell interactions, suitable for co-cultures. | Lacks systemic effects and vascularization. | Excellent for personalized medicine screening and biomarker discovery. |
Q & A
Q. What synthetic strategies are recommended for preparing N-Benzyl-N-hydroxynonanamide with high purity?
The synthesis of hydroxamic acid derivatives like This compound typically involves coupling reactions between activated carboxylic acid derivatives (e.g., chlorides or anhydrides) and hydroxylamine derivatives. For example, acylation of N-benzylhydroxylamine with nonanoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions is a plausible route .
- Methodological Tip : Optimize reaction stoichiometry and temperature to minimize byproducts (e.g., diacylated species). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound?
Combine multiple analytical techniques:
- NMR : Confirm the presence of characteristic peaks (e.g., benzyl protons at δ 4.5–5.0 ppm, hydroxamic acid -NH-O- protons at δ 8.5–9.5 ppm) .
- FT-IR : Look for absorption bands at ~1650 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N–OH stretching) .
- LC-MS : Verify molecular ion peaks ([M+H]⁺ for m/z 278.3) and assess purity (>98% by HPLC with UV detection at 254 nm) .
Q. What are the recommended storage conditions to ensure compound stability?
This compound is likely hygroscopic and light-sensitive, similar to other hydroxamic acids. Store under inert gas (argon) at –20°C in amber vials. Pre-dry storage containers to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound's reactivity?
- Case Study : If DFT calculations predict nucleophilic attack at the hydroxamic oxygen, but experimental data (e.g., kinetic studies) suggest alternative pathways:
Q. What strategies are effective for studying this compound's metal-chelating properties in complex matrices?
- Experimental Design :
- Use competitive chelation assays with transition metals (e.g., Fe³⁺, Cu²⁺) in buffered solutions (pH 4–7). Monitor binding via UV-vis spectroscopy (charge-transfer bands) or ICP-MS for metal quantification .
- For environmental samples, employ dispersive liquid-liquid microextraction (DLLME) to isolate metal complexes, followed by HPLC-UV/Vis analysis .
Q. How can contradictory data from biological assays (e.g., cytotoxicity vs. antioxidant activity) be interpreted?
- Hypothesis Testing :
- Assess concentration-dependent effects: Hydroxamic acids often exhibit dual roles (e.g., pro-oxidant at high concentrations, antioxidant at low doses).
- Evaluate redox activity via cyclic voltammetry to correlate electrochemical behavior with biological outcomes .
- Use knock-out cell lines (e.g., Nrf2⁻/⁻) to identify mechanistic pathways .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis of this compound?
Q. What advanced techniques are suitable for characterizing degradation products of this compound under oxidative stress?
- Approach :
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
